molecular formula C7H11NO5 B3056966 (S)-2-amino-6-oxopimelic acid CAS No. 75650-93-0

(S)-2-amino-6-oxopimelic acid

Cat. No. B3056966
CAS RN: 75650-93-0
M. Wt: 189.17 g/mol
InChI Key: UKCSFKLWNHUBDY-BYPYZUCNSA-N
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Description

(S)-2-amino-6-oxopimelic acid (S-AOP) is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. S-AOP is a derivative of the essential amino acid lysine and is synthesized through a complex chemical process.

Scientific Research Applications

Synthesis and Biological Roles

(S)-2-amino-6-oxopimelic acid is a significant compound in scientific research, particularly in the field of microbiology and organic synthesis.

  • Bacterial Cell Wall Component and Biosynthesis of L-Lysine : (S)-2-amino-6-oxopimelic acid plays a crucial role as a biosynthetic precursor of L-lysine, which is vital for bacterial cell wall construction. It is differentially protected and synthesized from L-aspartic and L-glutamic acid. This synthesis process involves the key step of asymmetric reduction of a pyruvate moiety (Roberts & Chan, 2002).

  • Cocrystal Formation and Polymorphism : The compound also finds application in the study of cocrystal formation and polymorphism. For instance, the cocrystal of 4-oxopimelic acid and 4,4′-bipyridine demonstrates different polymorphic forms depending on the solvent of crystallization, which is significant for understanding molecular interactions in solid-state chemistry (Halasz et al., 2011).

  • Oxime and Hydrazone Formation : It's used as a catalyst in the formation of oximes and hydrazones. This process is important in molecular conjugation strategies for ligation, attachment, and bioconjugation in chemistry and biology (Crisalli & Kool, 2013).

Applications in Environmental Science

(S)-2-amino-6-oxopimelic acid is also relevant in environmental studies.

  • Cloud Condensation Nuclei Activity : The compound has been studied for its cloud condensation nuclei (CCN) activity and vapor pressure, offering insights into atmospheric chemistry and environmental impacts (Frosch et al., 2010).

Biotechnological and Medical Applications

The compound's derivatives and related research have implications in biotechnology and medicine.

  • Biocatalysis and Biosensing : It's used in the study of enzymes like D-amino acid oxidase, which has applications in biocatalysis and biosensing. These enzymes are essential for understanding and manipulating amino acid metabolism in various biological and industrial processes (Pollegioni & Molla, 2011).

  • Oxime-Derived Specialized Metabolites : Oximes derived from (S)-2-amino-6-oxopimelic acid and similar compounds play roles in plant defense, pollinator attraction, and communication with the environment, demonstrating their ecological and agricultural significance (Sørensen et al., 2018).

properties

IUPAC Name

(2S)-2-amino-6-oxoheptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4H,1-3,8H2,(H,10,11)(H,12,13)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCSFKLWNHUBDY-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226567
Record name alpha-Amino-epsilon-keto-pimelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75650-93-0
Record name (2S)-2-Amino-6-oxoheptanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75650-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amino-epsilon-keto-pimelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075650930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amino-epsilon-keto-pimelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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